molecular formula C7H9BO5S B8306990 (3-((Methylsulfonyl)oxy)phenyl)boronic acid

(3-((Methylsulfonyl)oxy)phenyl)boronic acid

Cat. No.: B8306990
M. Wt: 216.02 g/mol
InChI Key: YPTSULVFDYITAQ-UHFFFAOYSA-N
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Description

(3-((Methylsulfonyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C7H9BO4S. It is a derivative of phenylboronic acid, where a methylsulfonyloxy group is attached to the phenyl ring. This compound is known for its applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Methylsulfonyl)oxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-((Methylsulfonyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9BO5S

Molecular Weight

216.02 g/mol

IUPAC Name

(3-methylsulfonyloxyphenyl)boronic acid

InChI

InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3

InChI Key

YPTSULVFDYITAQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OS(=O)(=O)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-hydroxyphenylboronic acid (10 g) stirred in pyridine (40 mL) at 0° C. was added methanesulfonyl chloride (8 mL). The reaction mixture was stirred for 1 h at room temperature and then water and ethyl acetate was added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with dilute HCl washed with brine, dried over magnesium sulfate. The resulting solid was recrystallizated from petroleum ether and ethyl acetate to give the sub-titled compound (12 g).
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10 g
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reactant
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40 mL
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Reaction Step One
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8 mL
Type
reactant
Reaction Step Two
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